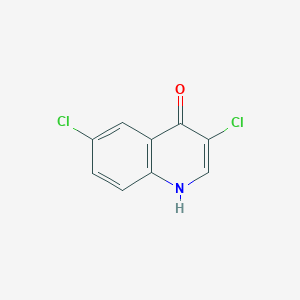
3,6-Dichloroquinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloroquinolin-4-OL is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical and Biological Properties
3,6-Dichloroquinolin-4-OL belongs to the quinoline family, characterized by a chlorine atom at both the 3rd and 6th positions and a hydroxyl group at the 4th position. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.
Molecular Structure:
- Molecular Formula: C9H5Cl2N\O
- Key Functional Groups:
- Two chlorine atoms
- Hydroxyl group
Antimicrobial Activity
This compound exhibits potent antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound acts primarily by inhibiting DNA synthesis through interaction with bacterial topoisomerases and gyrases.
| Activity | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 | |
| Staphylococcus aureus | 15.0 | ||
| Antifungal | Candida albicans | 10.0 | |
| Aspergillus niger | 20.0 |
Antimalarial Properties
The compound has shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves disrupting the heme detoxification process within the parasite, similar to other well-known antimalarials like chloroquine.
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including HeLa cells. Its anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound was effective at low concentrations, highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Antimalarial Research
In vitro assays revealed that the compound effectively inhibited Plasmodium falciparum growth with an IC50 value lower than that of traditional antimalarial drugs . This suggests that it may serve as a promising candidate for new antimalarial therapies.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, particularly in HeLa and MCF-7 cells. This effect was linked to the compound's ability to induce apoptosis .
特性
CAS番号 |
25771-83-9 |
|---|---|
分子式 |
C9H5Cl2NO |
分子量 |
214.04 g/mol |
IUPAC名 |
3,6-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
InChIキー |
FZJVRYUXLOYMMC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















